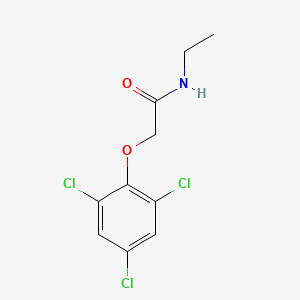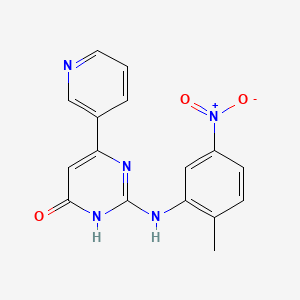
N-ethyl-2,4,6-trichlorophenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2,4,6-trichlorophenoxyacetamide is a synthetic organic compound with the molecular formula C10H10Cl3NO2 It is characterized by the presence of an ethyl group, a trichlorophenoxy group, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,4,6-trichlorophenoxyacetamide typically involves the reaction of 2,4,6-trichlorophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting ethyl 2-(2,4,6-trichlorophenoxy)acetate is then reacted with ammonia or an amine to form the acetamide derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-ethyl-2,4,6-trichlorophenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
N-ethyl-2,4,6-trichlorophenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
作用机制
The mechanism of action of N-ethyl-2,4,6-trichlorophenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing oxidative stress. The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Some compounds similar to N-ethyl-2,4,6-trichlorophenoxyacetamide include:
- N-(2-ethyl-6-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2,6-diethylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichlorophenoxy group provides enhanced stability and reactivity, while the ethyl and acetamide groups contribute to its solubility and potential biological activity .
属性
分子式 |
C10H10Cl3NO2 |
|---|---|
分子量 |
282.5 g/mol |
IUPAC 名称 |
N-ethyl-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-2-14-9(15)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3,(H,14,15) |
InChI 键 |
IVLCILLCMMCPDU-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide](/img/structure/B8706500.png)










